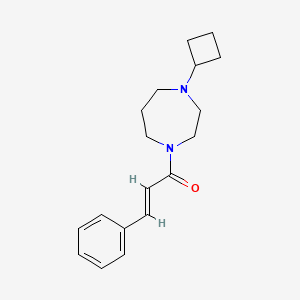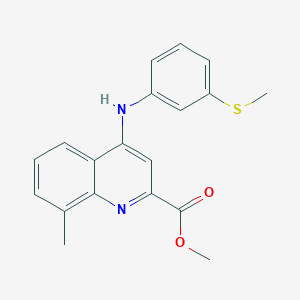
2-(1-(2-(dietilamino)-2-oxoethyl)-1H-indol-3-il)-N-(3-metoxipropil)-2-oxoacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide, commonly referred to as DEAI, is a synthetic compound that has attracted significant scientific interest due to its potential use in biomedical research. DEAI is a small molecule that has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In Additionally, we will list as many future directions as possible for further research.
Mecanismo De Acción
The mechanism of action of DEAI is not fully understood, but it is believed to involve the binding of DEAI to specific proteins and the subsequent inhibition of their activity. DEAI has been shown to selectively bind to certain proteins, including the oncogenic transcription factor c-Myc, and inhibit their function.
Biochemical and Physiological Effects:
DEAI has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. DEAI has also been shown to modulate the activity of certain proteins involved in cellular signaling pathways, including the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAI has several advantages for lab experiments, including its small size, high purity, and ability to selectively bind to certain proteins. However, DEAI also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DEAI, including further investigation into its mechanism of action and potential use as a therapeutic agent for cancer and other diseases. Additionally, DEAI could be used as a tool for studying protein-protein interactions and cellular signaling pathways. Further research is needed to fully understand the potential applications of DEAI in biomedical research.
Conclusion:
In conclusion, DEAI is a synthetic compound that has attracted significant scientific interest due to its potential use in biomedical research. DEAI has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. DEAI has several advantages for lab experiments, including its small size and ability to selectively bind to certain proteins, but also has limitations, including its potential toxicity. Future research on DEAI could lead to a better understanding of its mechanism of action and potential use as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
DEAI can be synthesized using a variety of methods, including the reaction of 2-(diethylamino)-1-(2-hydroxyethyl)indole-3-carboxylic acid with 3-methoxypropylamine and subsequent coupling with 2-oxo-N-(3-methoxypropyl)acetamide. Another method involves the reaction of 2-(diethylamino)-1-(2-hydroxyethyl)indole-3-carboxylic acid with 3-methoxypropylamine and acetic anhydride. Both methods have been shown to yield DEAI in high purity.
Aplicaciones Científicas De Investigación
Emisión de Luz Blanca en Semiconductores de Perovskita
Visión general: Los materiales de perovskita han llamado la atención por sus aplicaciones en dispositivos emisores de luz. Entre ellos, el compuesto (γ-metoxilamina propilamina)₂PbBr₄ (γ-MPAPB) destaca como una nueva perovskita híbrida de haluro bidimensional (2D) con emisión eficiente de luz blanca azulada . Exploremos sus aplicaciones:
Aplicaciones:Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-4-22(5-2)18(24)14-23-13-16(15-9-6-7-10-17(15)23)19(25)20(26)21-11-8-12-27-3/h6-7,9-10,13H,4-5,8,11-12,14H2,1-3H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGRPHJOISPVNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2388984.png)


![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)


